molecular formula C32H20CoN12 B6296702 2,9,16,23-Tetraamino-phthalocyanine cobalt CAS No. 203860-42-8

2,9,16,23-Tetraamino-phthalocyanine cobalt

Cat. No.: B6296702
CAS No.: 203860-42-8
M. Wt: 631.5 g/mol
InChI Key: LEZDMLSONPDWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9,16,23-Tetraamino-phthalocyanine cobalt is a complex organometallic compound with the molecular formula C32H20CoN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its unique electronic and optical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Mode of Action

It is known that the compound forms molecular films by spontaneous adsorption on gold and silver surfaces . The properties of these films have been investigated using techniques such as cyclic voltammetry, impedance, and FT-Raman spectroscopy .

Pharmacokinetics

The compound is insoluble in water , which may affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,9,16,23-Tetraamino-phthalocyanine cobalt. For instance, the compound’s solubility could be affected by the pH and temperature of its environment. Additionally, the compound’s interaction with gold and silver surfaces suggests that its activity could be influenced by the presence of these metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,16,23-Tetraamino-phthalocyanine cobalt typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method includes the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) salts. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,9,16,23-Tetraamino-phthalocyanine cobalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under mild conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while substitution reactions can yield various substituted phthalocyanine derivatives .

Scientific Research Applications

2,9,16,23-Tetraamino-phthalocyanine cobalt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Cobalt(II) 1,8,15,22-tetraamino-phthalocyanine
  • Copper(II) 2,9,16,23-tetraamino-phthalocyanine
  • Iron(II) 2,9,16,23-tetraamino-phthalocyanine

Uniqueness

2,9,16,23-Tetraamino-phthalocyanine cobalt is unique due to its specific electronic properties and the presence of cobalt, which imparts distinct catalytic and optical characteristics. Compared to its copper and iron analogs, the cobalt compound exhibits different redox behavior and stability, making it suitable for specific applications in catalysis and electronic devices .

Properties

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZDMLSONPDWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20CoN12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123385-16-0
Details Compound: Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer
Record name Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123385-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.